

# Comparative study of synthesis routes for 1-Amino-4-methylpiperazine

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## Compound of Interest

Compound Name: 1-Amino-4-methylpiperazine

Cat. No.: B1216902

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A comparative analysis of synthetic methodologies for **1-Amino-4-methylpiperazine** is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of various synthesis routes, supported by experimental data, to inform the selection of the most suitable method based on factors such as yield, purity, and environmental impact.

## Comparative Overview of Synthesis Routes

The synthesis of **1-Amino-4-methylpiperazine** can be achieved through several distinct chemical pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and considerations for process safety and environmental footprint. Below is a summary of the most common methods.

Synthesis Route	Starting Material(s)	Key Reagents/Catalyst	Reaction Conditions	Yield	Purity	Advantages	Disadvantages
Route 1: From Piperazine Hexahydrate	Piperazine Hexahydrate	Formic acid, Formaldehyde, HCl, Sodium nitrite, Zinc powder, Acetic acid	Multi-step process involving heating up to 105°C and cooling to ~15°C.[1]	~30% (overall) [2]	Not explicitly stated	Readily available starting material.	Multi-step process with low overall yield; involves several intermediate purifications.
Route 2: Reduction of 1-Methyl-4-nitrosopiperazine							
Method 2a: Zinc Reduction	1-Methyl-4-nitrosopiperazine	Zinc powder, NH4Cl, CO2, Water	35°C, 0.2 MPa pressure, 1.5 hours.[3]	96%[3]	Not explicitly stated, but product is purified by vacuum distillation.	High yield, relatively simple procedure.	Generates significant zinc waste, which is not environmentally friendly. [4]
Method 2b:	1-Methyl-4-	Paramagnetic	Reaction in a	60-86% [4]	95-99.9% [4]	"Green" method,	Requires specializ

Catalytic	nitrosopi	Pd/Fe3O	water-					catalyst	ed
Hydroge	perazine	4-FeO	halogena					is easily	catalyst
nation		catalyst,	ted					recovers	and high-
		H2	hydrocar					ble and	pressure
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Route 3:								Uses
Cyclization			Not					highly
n of N-	N-di(2-	Aqueous	explicitly	Not	Not	A novel		toxic
di(2-	chloroeth	hydrazin	detailed	explicitly	explicitly	approach		hydrazin
chloroeth	yl)methyl	e	in the	stated	stated	to the		e hydrate
yl)methyl	amine		search			synthesis		as a raw
amine			results.			. [5]		material.
								[4]

## Experimental Protocols

### Route 1: Synthesis from Piperazine Hexahydrate

This method involves four main stages: methylation, hydrolysis, nitrosation, and reduction. [1][2]

#### 1. Methylation:

- Dissolve piperazine hexahydrate in formic acid and place it in a reaction vessel.
- Heat the mixture to 90°C.
- Slowly add formaldehyde dropwise over approximately 1 hour while stirring.
- Maintain the reaction temperature at 90-95°C for an additional hour.

- Remove excess water and unreacted starting materials under reduced pressure to obtain a concentrated solution of methyl formyl piperazine.<sup>[1]</sup>

## 2. Hydrolysis:

- To the concentrated solution from the previous step, add hydrochloric acid and water.
- Heat the mixture to 105°C and reflux for 2 hours.
- Distill under reduced pressure to remove the acid distillate.
- Cool the remaining solution to 15°C overnight and filter to obtain a solution of methyl piperazine hydrochloride.<sup>[1]</sup>

## 3. Nitrosation:

- At 30°C, add a sodium nitrite solution dropwise to the methyl piperazine hydrochloride solution.
- After the addition is complete, maintain the temperature for 30 minutes to yield a solution of 1-methyl-4-nitrosopiperazine.<sup>[1]</sup>

## 4. Reduction:

- Add glacial acetic acid to the nitrosation product solution and cool it.
- Gradually add zinc powder while maintaining the temperature between 30-40°C.
- After the addition, stir for 1.5 hours at 30-40°C.
- Cool the mixture to approximately 15°C, let it stand overnight, and then filter.
- The filtrate is then made alkaline and extracted with chloroform. The chloroform is removed by distillation, and the final product is purified by vacuum distillation, collecting the fraction at 120°C (5.33-8.0kPa).<sup>[1]</sup>

## Route 2a: Zinc Reduction of 1-Methyl-4-nitrosopiperazine

This is a high-yield method for the reduction of the nitroso intermediate.<sup>[3]</sup>

- Place a solution of 1-methyl-4-nitrosopiperazine (1.0 mol) in water (250 ml) into a 1-liter autoclave.
- Add ammonium chloride (5.35 g, 0.1 mol) to the solution.
- Charge the system with CO<sub>2</sub> at a flow rate of 30 l/h and stir for 20 minutes.
- Heat the mixture to 35°C.
- Add zinc powder (163 g, 2.5 mol) in portions over about 1 hour, maintaining the temperature at 35°C and the pressure at 0.2 MPa.
- After the addition of zinc is complete, stir the reaction mixture for an additional 30 minutes at 35°C.
- Filter off the resulting zinc carbonate and wash it with water.
- Remove water from the filtrate under reduced pressure, and then perform vacuum distillation to obtain **1-Amino-4-methylpiperazine**.<sup>[3]</sup>

## Route 2b: Catalytic Hydrogenation of 1-Methyl-4-nitrosopiperazine

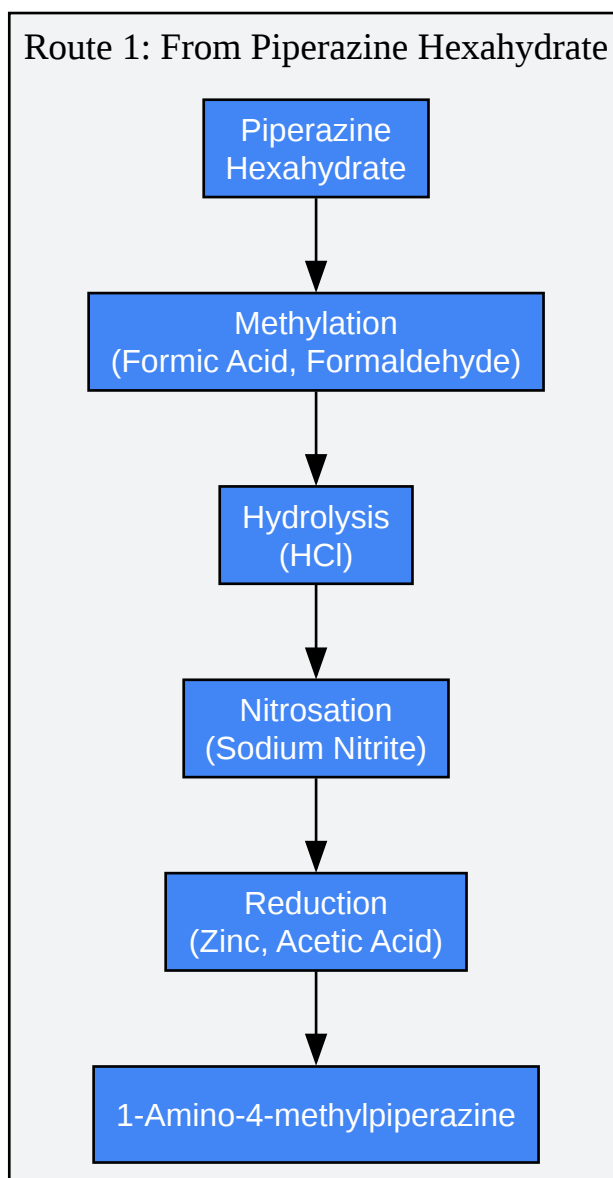
This method is presented as a more environmentally friendly "green" synthesis route.<sup>[4]</sup>

- Dissolve 1-methyl-4-nitrosopiperazine in a mixed solvent system of water and a halogenated hydrocarbon (e.g., dichloromethane, chloroform).
- Add the paramagnetic Pd/Fe<sub>3</sub>O<sub>4</sub>-FeO catalyst to the solution.
- Replace the atmosphere in the reaction vessel with nitrogen, stir for 30 minutes at room temperature, and then introduce hydrogen to the desired pressure.

- Allow the reaction to proceed for approximately 2 hours.
- After the reaction, the catalyst can be separated using a magnet.
- The organic and aqueous layers are separated. The solvent is recovered from the organic layer.
- The product is isolated from the aqueous layer by distillation under reduced pressure.<sup>[4]</sup>

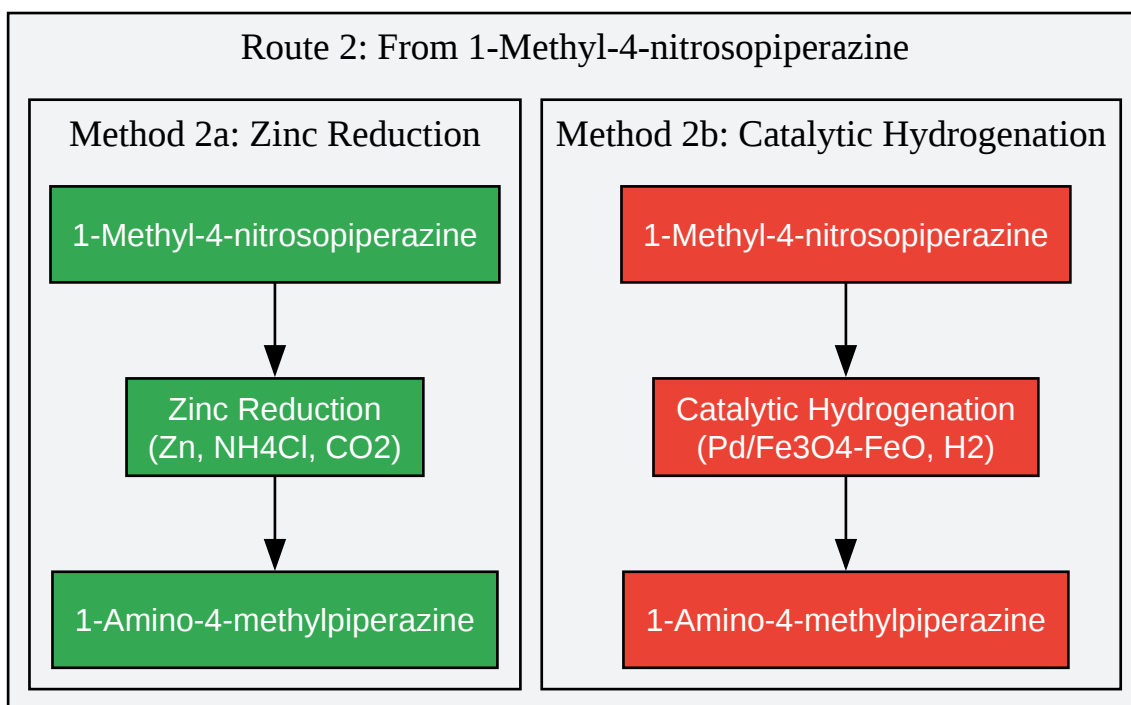
## Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows of the described synthesis routes for **1-Amino-4-methylpiperazine**.



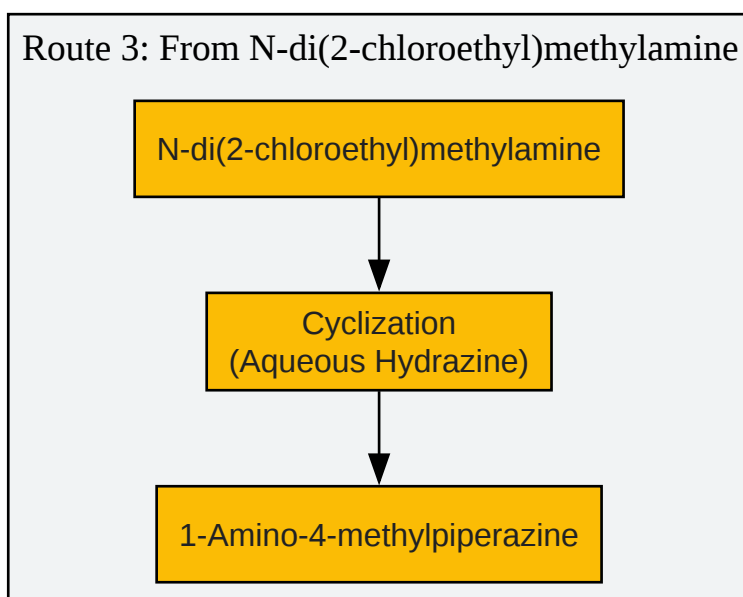
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Caption: Workflow for the synthesis of **1-Amino-4-methylpiperazine** starting from Piperazine Hexahydrate.



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Caption: Comparative workflows for the reduction of 1-Methyl-4-nitrosopiperazine.



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Caption: Synthesis of **1-Amino-4-methylpiperazine** via cyclization.

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